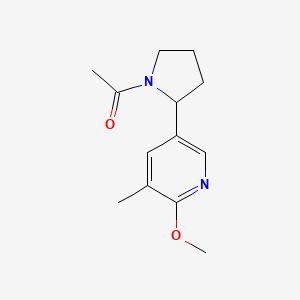
1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring, which is further substituted with a methoxy and a methyl group
准备方法
1-(2-(6-甲氧基-5-甲基吡啶-3-基)吡咯烷-1-基)乙酮的合成通常涉及以下步骤:
起始原料: 合成从商业上可获得的起始原料开始,例如6-甲氧基-5-甲基吡啶和吡咯烷。
反应条件: 吡啶衍生物首先被活化,通常通过卤化,形成反应性中间体。该中间体然后在碱性条件下与吡咯烷发生亲核取代反应,形成所需产物。
工业生产: 在工业规模上,合成可能涉及连续流动反应器,以确保产品质量和收率的一致性。反应条件经过优化,以最大程度地减少副产物并提高效率。
化学反应分析
1-(2-(6-甲氧基-5-甲基吡啶-3-基)吡咯烷-1-基)乙酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,导致形成相应的酮或羧酸。
还原: 使用氢化铝锂等试剂的还原反应可以将酮基转化为醇。
取代: 甲氧基可以使用氢化钠和烷基卤化物等试剂通过亲电芳香取代反应被其他官能团取代。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羧酸,而还原可能会产生醇。
科学研究应用
1-(2-(6-甲氧基-5-甲基吡啶-3-基)吡咯烷-1-基)乙酮在科学研究中有多种应用:
药物化学: 该化合物因其作为药物设计中药效团的潜力而受到研究,特别是针对神经系统疾病。
材料科学: 它被用作合成具有特定电子性质的先进材料的结构单元。
生物学研究: 该化合物因其与生物大分子的相互作用而受到研究,为其潜在的治疗效果提供了见解。
工业应用: 它用于合成各种工业过程中的特种化学品和中间体。
作用机制
1-(2-(6-甲氧基-5-甲基吡啶-3-基)吡咯烷-1-基)乙酮的作用机制涉及其与特定分子靶标的相互作用:
分子靶标: 该化合物可能与体内的酶或受体相互作用,调节其活性。
涉及的途径: 它可能会影响与神经传递、炎症或细胞增殖相关的信号通路,具体取决于其特定应用。
相似化合物的比较
1-(2-(6-甲氧基-5-甲基吡啶-3-基)吡咯烷-1-基)乙酮可以与其他类似的化合物进行比较:
类似化合物: 诸如1-(6-甲氧基-5-甲基吡啶-3-基)乙酮和1-(2-氯-5-甲基吡啶-3-基)乙酮的化合物具有结构相似性。
独特性: 吡咯烷环的存在以及吡啶环上的特定取代模式使得1-(2-(6-甲氧基-5-甲基吡啶-3-基)吡咯烷-1-基)乙酮独一无二,可能提供独特的生物学和化学性质。
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
1-[2-(6-methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-11(8-14-13(9)17-3)12-5-4-6-15(12)10(2)16/h7-8,12H,4-6H2,1-3H3 |
InChI 键 |
RBKFMGPEXBEPEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1OC)C2CCCN2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




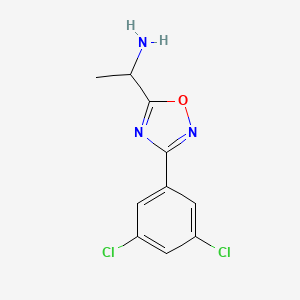

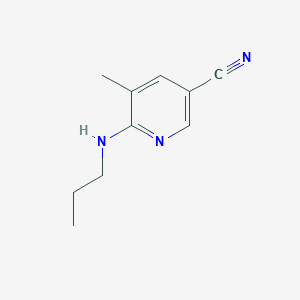
![2,3-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802066.png)

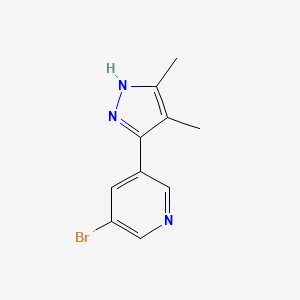
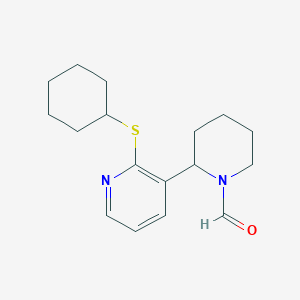


![3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11802100.png)
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)

